4'-Methoxy-3-nitro-1,1'-biphenyl
Overview
Description
“4’-Methoxy-3-nitro-1,1’-biphenyl”, also known as MNBP, is a chemical compound that belongs to the class of nitroaromatic compounds1. It is a yellow crystalline solid that is used in various fields such as medical research, environmental research, and industrial research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4’-Methoxy-3-nitro-1,1’-biphenyl”. However, it’s worth noting that the synthesis of similar compounds often involves nitration reactions or coupling reactions2.Molecular Structure Analysis
The molecular formula of “4’-Methoxy-3-nitro-1,1’-biphenyl” is C13H11NO33. The molecular weight is 229.235 g/mol3. The structure includes a biphenyl core with a methoxy group (-OCH3) and a nitro group (-NO2) attached to the phenyl rings3.
Chemical Reactions Analysis
Specific chemical reactions involving “4’-Methoxy-3-nitro-1,1’-biphenyl” are not readily available. However, nitroaromatic compounds like this are often involved in reduction reactions, where the nitro group is reduced to an amine group4.Physical And Chemical Properties Analysis
The melting point of “4’-Methoxy-3-nitro-1,1’-biphenyl” is 90-91 ºC3. Other physical properties such as boiling point, density, and refractive index are not available3.Scientific Research Applications
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, including compounds structurally related to 4'-Methoxy-3-nitro-1,1'-biphenyl, are proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their unique reactivity under UV irradiation makes them suitable for transferring the nitrophenyl group from the alcohol to the amine, a process useful in biological studies (Jelenc, Cantor, & Simon, 1978).
Synthesis and Characterization of Organic Compounds
The compound plays a role in the synthesis of other organic compounds, such as 2-Hydroxycarbazole. Through a series of reactions starting from materials like 2-bromonitrobenzene, the compound is a critical intermediate in the formation of these target products, showcasing its importance in organic synthesis and characterization (Du, 2015).
Corrosion Inhibition Studies
A derivative of 4'-Methoxy-3-nitro-1,1'-biphenyl, specifically N-(4-nitrophenyl) benzamide, has been studied for its role in corrosion inhibition. The presence of nitro and methoxy substituents influences the inhibition behavior, demonstrating their potential in protecting metals against corrosive environments (Mishra et al., 2018).
Photophysical Properties and Crystal Structures
The photophysical properties and crystal structures of 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, a compound with similarities to 4'-Methoxy-3-nitro-1,1'-biphenyl, have been studied to understand the molecular structure-property relationship. This research is significant for future design strategies of similar organic compounds (Bolte, Schütz, & Bader, 1996).
Nonlinear Optical Properties
The compound 4-Methoxy-4'-Nitrobiphenyl, closely related to 4'-Methoxy-3-nitro-1,1'-biphenyl, has been studied for its potential as a nonlinear optical material. Its unique electronic structure, including hyperpolarizability and molecular stability, makes it a candidate for applications in nonlinear optics (Govindarasu & Kavitha, 2014).
Safety And Hazards
The safety information for “4’-Methoxy-3-nitro-1,1’-biphenyl” indicates that it has a hazard statement of H341, which means it may cause genetic defects5. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)6.
Future Directions
The future directions of “4’-Methoxy-3-nitro-1,1’-biphenyl” are not specified in the available resources. However, given its classification as a nitroaromatic compound, it may have potential applications in various fields such as medical research, environmental research, and industrial research1.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDQMICORAGYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456656 | |
Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-nitro-1,1'-biphenyl | |
CAS RN |
53059-31-7 | |
Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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